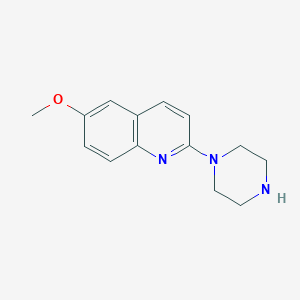

6-Methoxy-2-piperazin-1-yl-quinoline

Description

Properties

Molecular Formula |

C14H17N3O |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

6-methoxy-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H17N3O/c1-18-12-3-4-13-11(10-12)2-5-14(16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |

InChI Key |

CAQRXQFEWPUTBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-Methoxy-2-piperazin-1-yl-quinoline with its analogs:

*Inferred data; †Estimated from 2-(Piperazin-1-yl)quinoline solubility ; ‡Assumed similar to 2-(Piperazin-1-yl)quinoline.

Key Observations:

- TPSA and Solubility: The methoxy group in this compound increases TPSA compared to 2-(Piperazin-1-yl)quinoline, likely reducing BBB permeability but improving aqueous solubility .

- Lipophilicity : Log P values suggest moderate lipophilicity, balancing membrane permeability and solubility. The thiomorpholine derivative has higher Log P due to sulfur, enhancing lipid bilayer interaction.

- Bioavailability: Piperazine-containing compounds generally exhibit moderate bioavailability (e.g., 0.55 for 2-(Piperazin-1-yl)quinoline), attributed to their balanced physicochemical properties .

Structural Modifications and Activity Trends

- Piperazine vs. Hydrazine : Replacing hydrazine with piperazine improves metabolic stability and solubility, as seen in antipsychotic drug design .

- Methoxy vs. Chloro : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) alter electronic density, affecting binding to DNA (e.g., antimalarial activity) or enzymes .

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-2-piperazin-1-yl-quinoline, and how do reaction conditions influence yield?

The synthesis typically involves coupling a 6-methoxyquinoline precursor with piperazine under nucleophilic aromatic substitution conditions. For example, 6-chloroquinoline derivatives react with piperazine in anhydrous ethanol or dichloromethane at reflux temperatures (60–80°C) to form the piperazine-substituted product. Optimizing molar ratios (e.g., excess piperazine) and reaction time (12–24 hours) minimizes side products like bis-alkylated derivatives . Industrial-scale methods may employ continuous flow reactors to enhance reproducibility and yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at C6 and piperazine at C2) via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) and coupling patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally analogous compounds like (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine, where N–H⋯O and N–H⋯N interactions stabilize layers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of bond angles, torsion angles, and non-covalent interactions. For example, in a related quinoline derivative, SCXRD revealed planar quinoline rings (r.m.s. deviation: 0.014 Å) and intermolecular hydrogen bonds (N–H⋯O, 2.89 Å) critical for stability . This method is indispensable for validating computational models or correcting misassigned regiochemistry.

Q. What strategies optimize the pharmacological activity of this compound derivatives?

- Structure-activity relationship (SAR) studies : Modifying the piperazine moiety (e.g., introducing phenyl or trifluoromethyl groups) enhances target affinity. For instance, 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)quinoline derivatives showed improved anti-inflammatory activity due to hydrophobic interactions with binding pockets .

- Bioisosteric replacement : Replacing methoxy with ethoxy or halogens (e.g., Cl) can alter metabolic stability without compromising activity .

Q. How should researchers address contradictory data in biological assays for this compound?

- Dose-response validation : Ensure activity is concentration-dependent and reproducible across multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays) .

- Control experiments : Rule out assay-specific artifacts (e.g., solvent toxicity in cell-based assays) .

- Computational docking : Cross-validate experimental results with molecular dynamics simulations to confirm binding modes .

Q. What methodologies are recommended for analyzing metabolic stability and toxicity?

- In vitro microsomal assays : Use liver microsomes (human/rodent) to measure CYP450-mediated degradation rates .

- Ames test : Assess mutagenicity via bacterial reverse mutation assays .

- ADMET prediction tools : Apply software like SwissADME to estimate bioavailability and blood-brain barrier permeability .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies between computational predictions and experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.